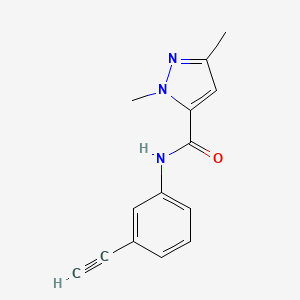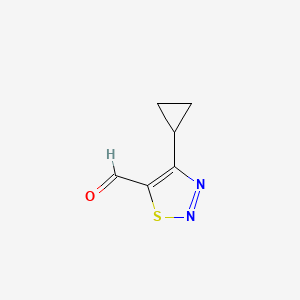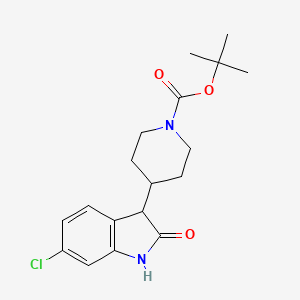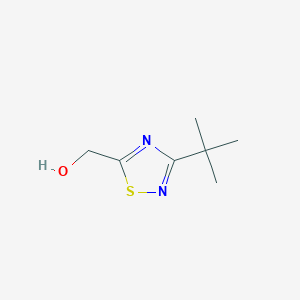
3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole
Descripción general
Descripción
3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole (THMTD) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. THMTD is a member of the thiadiazole family, which is known for its diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of 3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole is not fully understood, but studies suggest that it may exert its biological effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole has also been shown to have antioxidant properties, with studies indicating that it can scavenge free radicals and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole has several advantages for use in laboratory experiments, including its low toxicity and high solubility in water and organic solvents. However, 3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole also has some limitations, including its instability under acidic conditions and its potential to form complexes with metal ions, which can interfere with some assays.
Direcciones Futuras
There are several future directions for research on 3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole, including the investigation of its potential use as a therapeutic agent for various diseases, including cancer and viral infections. Other future directions include the development of new synthetic methods for 3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the potential environmental impact of 3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole and its derivatives.
Aplicaciones Científicas De Investigación
3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole has been extensively studied for its potential applications in various scientific fields. In the field of medicine, 3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole has shown promising results as an anticancer agent, with studies indicating that it can induce apoptosis in cancer cells and inhibit tumor growth. 3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole has also been investigated for its potential use as an antiviral agent, with studies showing that it can inhibit the replication of the hepatitis B virus.
In the field of agriculture, 3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole has been studied for its potential use as a plant growth regulator, with studies indicating that it can enhance the growth and yield of various crops, including rice, maize, and wheat. 3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole has also been investigated for its potential use as a fungicide, with studies showing that it can effectively control the growth of various fungal pathogens.
Propiedades
IUPAC Name |
(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-7(2,3)6-8-5(4-10)11-9-6/h10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYYEPIYPUVVGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NSC(=N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]propan-2-imine](/img/structure/B7549414.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B7549415.png)
![Methyl (2Z)-3-[4-(benzyloxy)phenyl]-2-cyanoprop-2-enoate](/img/structure/B7549423.png)
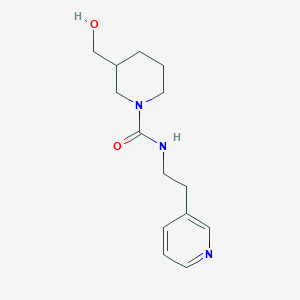
![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl] 5-chlorothiophene-2-carboxylate](/img/structure/B7549451.png)
![3-(2-Methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7549459.png)
![2-[Bis(3-methylbutyl)amino]acetic acid](/img/structure/B7549463.png)
![2-[2-methoxy-4-[(E)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B7549467.png)
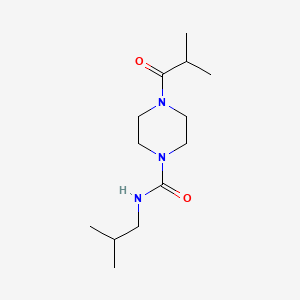
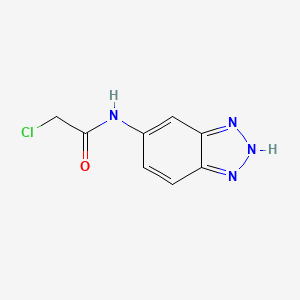
![2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B7549487.png)
